molecular formula C14H18N2OS B10978611 N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide

Cat. No.: B10978611
M. Wt: 262.37 g/mol
InChI Key: KNFWMBGVJBDGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by the presence of a cyano group, a thienyl ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE typically involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thienyl ring can participate in electrophilic substitution reactions, while the cyano group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thienyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
  • N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,2-DIPHENYLACETAMIDE

Uniqueness

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2OS/c1-9-10(2)18-14(12(9)8-15)16-13(17)11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,16,17)

InChI Key

KNFWMBGVJBDGSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.